molecular formula C13H17ClF3NO B1370834 4-{[2-(Trifluoromethyl)phenoxy]methyl}piperidine hydrochloride CAS No. 614731-26-9

4-{[2-(Trifluoromethyl)phenoxy]methyl}piperidine hydrochloride

Cat. No.: B1370834
CAS No.: 614731-26-9
M. Wt: 295.73 g/mol
InChI Key: SNXPYJCGJOMQIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-{[2-(Trifluoromethyl)phenoxy]methyl}piperidine hydrochloride” is a chemical compound with the CAS Number: 614731-26-9 . It has a molecular weight of 295.73 . The compound is typically stored at room temperature and appears as a powder .


Molecular Structure Analysis

The InChI code for the compound is 1S/C13H16F3NO.ClH/c14-13(15,16)11-3-1-2-4-12(11)18-9-10-5-7-17-8-6-10;/h1-4,10,17H,5-9H2;1H . This indicates the molecular structure of the compound.


Physical and Chemical Properties Analysis

The compound is a powder and is typically stored at room temperature . It has a molecular weight of 295.73 .

Scientific Research Applications

Chemical Structure and Interactions

  • Structural Analysis : In a study analyzing the structures of several trifluoromethyl-substituted compounds, including compounds structurally similar to 4-{[2-(Trifluoromethyl)phenoxy]methyl}piperidine hydrochloride, the dihedral angles and distances between atoms were explored. These structural characteristics are crucial for understanding molecular interactions and designing drugs or materials with specific properties (Li et al., 2005).

Pharmacological Properties

  • Receptor Binding : Halogenated 4-(phenoxymethyl)piperidines, which are structurally related to the compound , have been synthesized and evaluated for their binding affinity and selectivity towards sigma receptors. These studies are important for developing new radiolabeled probes for in vivo imaging and understanding receptor interactions (Waterhouse et al., 1997).

Chemical Synthesis and Characterization

  • Related Substances Identification : A study focused on the detection and characterization of related substances in a drug containing a molecule similar to this compound. Techniques like high-performance liquid chromatography, NMR, and mass spectrometry were used for rapid characterization, highlighting the importance of analytical methods in quality control and drug development (Jayachandra et al., 2018).

Crystallography

  • Crystal Structure Analysis : The crystal structure of 4-carboxypiperidinium chloride, a compound related to this compound, was characterized using X-ray diffraction. This study provides insights into the molecular conformation and interactions within the crystal, which are essential for understanding the physical properties of the compound (Szafran et al., 2007).

Medicinal Chemistry

  • Synthesis and Evaluation : Research involving the synthesis of rigid analogues of SSRIs, including compounds similar to this compound, was conducted to evaluate antidepressant activity. Such studies contribute to the development of new therapeutic agents (Kumar et al., 2004).

Safety and Hazards

The compound is classified as hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for “4-{[2-(Trifluoromethyl)phenoxy]methyl}piperidine hydrochloride” are not mentioned in the search results, compounds with similar structures have been used in the development of agrochemical and pharmaceutical compounds . This suggests potential future applications in these areas.

Properties

IUPAC Name

4-[[2-(trifluoromethyl)phenoxy]methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3NO.ClH/c14-13(15,16)11-3-1-2-4-12(11)18-9-10-5-7-17-8-6-10;/h1-4,10,17H,5-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNXPYJCGJOMQIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1COC2=CC=CC=C2C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.